molecular formula C6H5Cl2N B164938 2,4-Dichloroaniline CAS No. 554-00-7

2,4-Dichloroaniline

Cat. No.: B164938
CAS No.: 554-00-7
M. Wt: 162.01 g/mol
InChI Key: KQCMTOWTPBNWDB-UHFFFAOYSA-N
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Description

2,4-Dichloroaniline is an organic compound with the molecular formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 4 positions relative to the amino group. This compound appears as beige crystals and is primarily used as an intermediate in the synthesis of various dyes, herbicides, and pharmaceuticals .

Mechanism of Action

Target of Action

2,4-Dichloroaniline (2,4-DCA) is an organic compound that primarily targets the cell walls of plants . It is also known to influence protein production and increase ethylene production .

Mode of Action

The compound interacts with its targets by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These interactions result in changes in the structure and function of the cells, leading to the death of the plant cells .

Biochemical Pathways

The biodegradation of 2,4-DCA involves a series of biochemical pathways. The first step is the dechlorination of 2,4-DCA with a reductive dehalogenase that removes chlorine from the ortho position to form a monochlorinated aniline . This monochlorinated aniline can then be readily degraded . The second step is an oxidative deamination of chloroaniline to chlorocatechol via a modified ortho-cleavage pathway . These affected pathways and their downstream effects play a crucial role in the degradation and detoxification of 2,4-DCA.

Pharmacokinetics

It is known that 2,4-dca is moderately persistent in the environment .

Result of Action

The action of 2,4-DCA results in the death of plant cells . In humans, exposure to 2,4-DCA can cause skin and eye irritation, blue skin, blue lips or fingernails, dizziness, nausea, shortness of breath, confusion, convulsions, unconsciousness, or abdominal pain . Prolonged exposure can lead to the formation of methemoglobin in the blood supply, which effectively reduces the oxygen-carrying capacity of the bloodstream and could rapidly result in death .

Action Environment

The action, efficacy, and stability of 2,4-DCA can be influenced by various environmental factors. For instance, 2,4-DCA present in soil biodegrades relatively slowly . Due to its low sorption to soil particles, it may leach into the groundwater . It is also toxic to aquatic organisms, which is due to the impediment of the 2,4-DCA on the oxygen-carrying capacity of the blood supply, thus effectively suffocating the aquatic organism .

Biochemical Analysis

Cellular Effects

2,4-Dichloroaniline has been found to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound are complex and depend on a variety of factors, including the specific cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions and their consequences are still being investigated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloroaniline is typically synthesized from 2,4-dichloronitrobenzene through a reduction process. The preparation method involves feeding 2,4-dichloronitrobenzene, a solvent (such as alcohol or methylbenzene), and catalysts (such as palladium-carbon series catalysts or Raney nickel) into a reaction kettle. Hydrogen is then introduced into the reaction kettle at temperatures ranging from 20 to 100 degrees Celsius and pressures between 3 to 30 MPa. The reaction is maintained for 6 to 16 hours .

Industrial Production Methods: In industrial settings, the reduction of 2,4-dichloronitrobenzene to this compound is often carried out using hydrogenation techniques. This method is preferred due to its simplicity, high yield, and minimal environmental impact compared to other reduction methods such as iron powder reduction .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a reference standard for the determination of analytes in water samples using techniques like gas chromatography-mass spectrometry.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including anti-infective drugs like ciprofloxacin.

    Industry: It is used in the production of herbicides and fungicides, such as Imibenconazole and PUMA

Comparison with Similar Compounds

2,4-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:

  • 2,3-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison:

This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2,4-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
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InChI Key

KQCMTOWTPBNWDB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N
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Molecular Formula

C6H5Cl2N
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DSSTOX Substance ID

DTXSID1024966
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Molecular Weight

162.01 g/mol
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Physical Description

2,4-dichloroaniline appears as beige crystals. (NTP, 1992), Other Solid; Pellets or Large Crystals, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245 °C AT 760 mm Hg, 245 °C
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Flash Point

115 °C
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in water, alcohol, and ether., Solubility in water: none
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Density

1.567 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.567 @ 20 °C, 1.57 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
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Color/Form

PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER

CAS No.

554-00-7
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Melting Point

145 to 147 °F (NTP, 1992), 63-64 °C
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine (100 g, 0.518 mol) in acetic acid (1 L) was added iron powder (86.49 g, 1.555 mol) portion wise. The resulting reaction mixture was stirred at room temperature for 6 h. The completion of the reaction was confirmed by checking TLC system (PE/EA=8:2). The reaction mass was concentrated under high vacuum. The crude was dissolved in water (1 L) and EtOAc (2 L). While stirring, the pH of the aqueous solution was adjusted to 6.5 using powder Na2CO3. The mixture was filtered through CELITE® and the organic layer was separated, dried and concentrated to give 2,4-dichloroaniline (80 g, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.14-7.2 (2H, m); 5.78 (2H, s).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
86.49 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloroaniline
Reactant of Route 2
2,4-Dichloroaniline
Reactant of Route 3
2,4-Dichloroaniline
Reactant of Route 4
2,4-Dichloroaniline
Reactant of Route 5
2,4-Dichloroaniline
Reactant of Route 6
2,4-Dichloroaniline

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